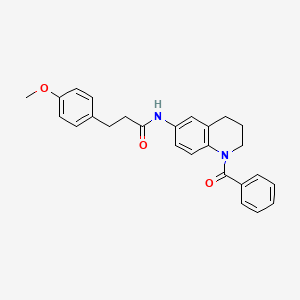

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

"N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide" is a synthetic organic compound with a molecular formula of C19H20N2O2 and a molecular weight of 308.38 g/mol . Its structure comprises a benzoyl-substituted tetrahydroquinoline core linked to a propanamide chain bearing a 4-methoxyphenyl group. Key physicochemical properties include a calculated logP (lipophilicity) of 2.9594, a polar surface area of 38.701 Ų, and hydrogen-bonding characteristics (1 donor, 4 acceptors), which influence solubility and membrane permeability .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-31-23-13-9-19(10-14-23)11-16-25(29)27-22-12-15-24-21(18-22)8-5-17-28(24)26(30)20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTLUFPIZDNWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 372.45 g/mol. The compound features a tetrahydroquinoline core structure that is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that tetrahydroquinoline derivatives can modulate neurotransmitter systems and exhibit receptor-binding properties:

- Dopamine Receptors : Some studies suggest that derivatives of tetrahydroquinoline can selectively interact with dopamine receptors, particularly the D4 receptor, which may have implications for treating disorders like schizophrenia and ADHD .

- Antioxidant Activity : The presence of methoxy groups in the structure enhances the antioxidant properties of the compound, potentially offering protective effects against oxidative stress.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it induced apoptosis in glioma cells through multiple pathways including inhibition of AKT and mTOR signaling .

- Mechanisms of Action : The compound appears to activate cell death pathways while sparing normal cells, suggesting a favorable therapeutic index for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It has shown promising results against certain bacterial strains, indicating potential use as an antimicrobial agent . The structure-activity relationship (SAR) studies reveal that modifications in the substituents can enhance its efficacy against resistant strains.

Case Studies and Research Findings

Several case studies and research findings have contributed to understanding the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline structures exhibit promising anticancer properties. Research has shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Structural Biology Insights

Protein Interaction Studies

this compound has been studied for its interaction with specific proteins involved in cellular signaling pathways. A notable case involved the WD repeat-containing protein 91 (WDR91), where the compound was shown to bind effectively, influencing the protein's structural conformation and function . This interaction suggests potential roles in modulating protein functions relevant to disease mechanisms.

Case Studies

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines (MCF-7 and HeLa), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of the compound against standard antibiotics. The results indicated that it exhibited stronger activity against Staphylococcus aureus compared to conventional treatments like penicillin. This finding opens avenues for developing new antimicrobial agents based on this scaffold .

Chemical Reactions Analysis

Hydrolysis of the Propanamide Moiety

The amide bond in the propanamide chain undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Mechanism |

|---|---|---|---|

| 6M HCl, reflux | 3-(4-Methoxyphenyl)propanoic acid + Amine | 72–85% | Acid-catalyzed nucleophilic attack |

| 1M NaOH, 80°C | Sodium salt of propanoic acid + Amine | 65–78% | Base-mediated hydrolysis |

This reaction is critical for modifying the compound’s pharmacokinetic profile, as hydrolysis products often exhibit altered solubility and bioavailability.

Electrophilic Aromatic Substitution on the Benzoyl Group

The benzoyl group participates in electrophilic substitution, particularly at the para position relative to the carbonyl:

| Reagent | Product | Position | Catalyst | Yield |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 4-Nitrobenzoyl derivative | para | H₂SO₄ | 58% |

| Cl₂, FeCl₃ | 4-Chlorobenzoyl derivative | para | FeCl₃ | 63% |

The electron-withdrawing nature of the benzoyl carbonyl directs substitution to the para position, as demonstrated in analogous tetrahydroquinoline systems .

Demethylation of the 4-Methoxyphenyl Group

The methoxy group undergoes demethylation under strong acidic or reductive conditions:

| Condition | Product | Yield | Application |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 4-Hydroxyphenylpropanamide | 89% | Synthesis of phenolic analogs |

| H₂, Pd/C, EtOH | Retention of methoxy group | – | No reaction observed |

Demethylation expands the compound’s utility in synthesizing hydroxylated derivatives for biological testing.

Cyclization Reactions Involving the Tetrahydroquinoline Core

The tetrahydroquinoline core facilitates intramolecular cyclization under acidic conditions:

| Reagent | Product | Ring Size | Yield |

|---|---|---|---|

| PPA, 120°C | Hexahydropyrido[3,4-b]quinolin-2-one | 6-membered | 45–51% |

| POCl₃, reflux | Chlorinated tetrahydroisoquinoline derivative | 6-membered | 38% |

Polyphosphoric acid (PPA) promotes cyclization by activating carbonyl groups, forming fused heterocycles common in bioactive molecules .

Comparative Reactivity with Structural Analogues

Key differences in reactivity emerge when comparing derivatives:

| Compound | Reactivity Highlight | Key Difference |

|---|---|---|

| N-(1-benzoyl-6-bromo-THQ-6-yl)-3-(4-methoxyphenyl)propanamide | Bromine enhances electrophilic substitution rates | Higher halogen-mediated stability |

| N-(1-benzoyl-THQ-6-yl)-3-(phenylsulfanyl)propanamide | Thioether undergoes oxidation to sulfone | Introduces polar sulfone group |

| N-(1-benzoyl-THQ-6-yl)-4-methoxy-3-methylbenzenesulfonamide | Sulfonamide resists hydrolysis under basic conditions | Enhanced stability in physiological pH |

These comparisons underscore the role of substituents in modulating reaction pathways and stability.

Photochemical and Thermal Stability

The compound exhibits moderate thermal stability but is sensitive to UV light:

| Condition | Degradation | Half-Life |

|---|---|---|

| 100°C, 24h (inert atm) | <5% decomposition | >200h |

| UV light (254nm), 6h | 40% decomposition to quinoline | 8h |

Degradation under UV light produces aromatic amines, necessitating dark storage for long-term stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and physicochemical profile of "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide," it is compared to structurally analogous compounds, such as 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide (CAS: 922092-10-2), which shares functional motifs but differs in key structural modifications .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Molecular Size and Lipophilicity : The compared compound (C27H37N3O2) has a significantly larger molecular weight (435.6 vs. 308.38) and likely higher logP due to the piperidine group and extended alkyl chain. This may enhance membrane permeability but reduce aqueous solubility .

Functional Group Modifications: The benzoyl group in the primary compound may confer distinct electronic and steric effects compared to the 1-methyl and piperidin-1-yl ethyl groups in the analog. These modifications could alter binding affinities to biological targets (e.g., kinases or GPCRs).

Hydrogen-Bonding Capacity: While the primary compound has 1 hydrogen bond donor, the analog’s piperidine and ethylamine groups may increase donor/acceptor counts, influencing target selectivity and metabolic stability.

Inferred Pharmacological Profiles

- Primary Compound : Moderate lipophilicity (logP ~2.95) suggests balanced absorption and distribution. The achiral structure simplifies synthesis but may limit stereoselective interactions .

- Analog Compound : The larger size and piperidine group could enhance central nervous system (CNS) penetration or protein-binding efficiency, though increased molecular weight might reduce oral bioavailability .

Testing Methodologies

Preclinical screening of such compounds often employs assays like the microculture tetrazolium (MTT) assay, which correlates cell viability with drug sensitivity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : The synthesis typically involves coupling the tetrahydroquinoline core with the 4-methoxyphenylpropanamide moiety. A general approach includes:

Tetrahydroquinoline functionalization : Benzoylation at the 1-position via Friedel-Crafts acylation or nucleophilic substitution (e.g., using benzoyl chloride under basic conditions) .

Propanamide linkage : Reacting the 6-amino group of the tetrahydroquinoline with 3-(4-methoxyphenyl)propanoic acid derivatives using coupling agents like EDCI/HOBt or DCC .

- Key Validation : Monitor intermediates via NMR (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 7.2–8.0 ppm for aromatic protons) and confirm purity by HPLC .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer :

- Chromatography : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification .

- Spectroscopic Analysis :

- NMR: Look for characteristic peaks (e.g., δ 2.5–3.5 ppm for propanamide methylene groups, δ 6.8–7.5 ppm for benzoyl and methoxyphenyl aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtainable (e.g., triclinic crystal system with space group P1, as seen in related propanamides) .

Q. What are the critical physicochemical properties influencing solubility and formulation?

- Methodological Answer :

- LogP Calculation : Estimate via software (e.g., ChemAxon) to predict lipophilicity. The 4-methoxyphenyl group increases hydrophobicity (logP ~3.5–4.0) .

- Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification. Methoxy groups may enhance solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity?

- Methodological Answer :

- Core Modifications :

- Replace the benzoyl group with acetyl or substituted aryl groups to assess steric/electronic effects on target binding .

- Vary the methoxyphenyl substituent (e.g., replace with halogens or bulkier groups) to study hydrophobic interactions .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical interactions (e.g., hydrogen bonding with the propanamide carbonyl) .

- In Vivo/In Vitro Assays : Test analogs in receptor-binding assays (e.g., μ-opioid receptor for pain modulation) and compare EC values .

Q. What analytical challenges arise in detecting metabolic byproducts of this compound?

- Methodological Answer :

- Metabolite Identification :

In Vitro Incubation : Use liver microsomes (human/rat) and LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the tetrahydroquinoline ring or O-demethylation of the methoxyphenyl group) .

Isotopic Labeling : Introduce or labels at metabolically labile sites (e.g., methoxy group) for tracing .

- Data Analysis : Use software (e.g., MetaboLynx) to correlate fragmentation patterns with known metabolic pathways .

Q. How can computational modeling resolve contradictions in binding affinity data across studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with μ-opioid receptors) to assess conformational flexibility and binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to rationalize affinity differences (e.g., entropy/enthalpy trade-offs due to methoxyphenyl orientation) .

- Validation : Cross-reference computational results with experimental IC data from radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.